
Trichlorosilyl
Overview
Description
Trichlorosilyl (SiCl₃) derivatives are organosilicon compounds characterized by a silicon atom bonded to three chlorine atoms and one organic substituent. These compounds are pivotal in synthetic chemistry due to their high reactivity in hydrosilylation, aldol additions, and polymer precursor applications . Key examples include tris(this compound)ethene (Cl₃Si–CH₂–CH₂–SiCl₃), bis(this compound)acetylene, and this compound enolates. Their synthesis often involves catalytic hydrosilylation, radical chlorination, or phase-transfer reduction .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trichlorosilane is primarily produced by treating powdered metallurgical grade silicon with hydrogen chloride gas at approximately 300°C. This reaction yields trichlorosilane and hydrogen gas : [ \text{Si} + 3 \text{HCl} \rightarrow \text{HCl}_3\text{Si} + \text{H}_2 ]
Another method involves the reaction of silicon tetrachloride with hydrogen gas : [ \text{SiCl}_4 + \text{H}_2 \rightarrow \text{HCl}_3\text{Si} + \text{HCl} ]
Industrial Production Methods
In industrial settings, trichlorosilane is produced in large quantities using the above methods. The process involves the chlorination of silicon, followed by purification through distillation to separate trichlorosilane from byproducts such as silicon tetrachloride and hexachlorodisilane .
Chemical Reactions Analysis
Types of Reactions
Trichlorosilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, trichlorosilane hydrolyzes to form siloxane polymers and hydrochloric acid.
Hydrosilylation: Trichlorosilane reacts with alkenes in the presence of a catalyst to form organosilicon compounds.
Reduction: Trichlorosilane can reduce aldehydes to alcohols and imines to amines.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction occurs readily at room temperature.
Hydrosilylation: Catalysts such as platinum or rhodium are used, and the reaction typically occurs at elevated temperatures.
Reduction: Dimethylformamide can be used as a reagent for the reduction reactions.
Major Products
Hydrolysis: Siloxane polymers and hydrochloric acid.
Hydrosilylation: Organosilicon compounds such as octadecyltrichlorosilane.
Reduction: Alcohols and amines.
Scientific Research Applications
Trichlorosilane has numerous applications in scientific research and industry:
Semiconductor Industry: It is a key precursor in the production of ultrapure silicon for semiconductor devices.
Surface Modification: Used to create self-assembled monolayers on various surfaces, enhancing properties such as hydrophobicity and adhesion.
Organic Synthesis: Employed as a reagent in the synthesis of various organosilicon compounds.
Polymer Coatings: Utilized in the production of silane-based polymer coatings for improved durability and resistance.
Mechanism of Action
The mechanism of action of trichlorosilane involves its high reactivity due to the presence of silicon-chlorine bonds. In hydrolysis reactions, the silicon atom is attacked by water molecules, leading to the formation of siloxane bonds and the release of hydrochloric acid . In hydrosilylation reactions, trichlorosilane adds across the double bonds of alkenes, facilitated by catalysts such as platinum or rhodium .
Comparison with Similar Compounds
Comparison with Similar Organosilicon Compounds
Reactivity in Hydrosilylation
Trichlorosilyl compounds exhibit distinct reactivity compared to dichlorosilyl (SiCl₂) and tetrachlorosilane (SiCl₄) derivatives. For instance:
- Trichlorosilylethenes : Synthesized via Speier-catalyzed hydrosilylation of disilylacetylenes. The reaction is slow but yields tris(this compound)ethene (5) and 1,1,2-tris(this compound)ethane (6) under high temperatures (80–110°C) and extended reaction times (up to 24 days) .
- Dichlorosilyl Derivatives : Dichlorosilylene (SiCl₂) is highly unstable and polymerizes at room temperature, limiting its synthetic utility. Stabilization requires Lewis bases like N-heterocyclic carbenes .
Table 1: Hydrosilylation Reactivity Comparison
Compound | Catalyst | Temperature (°C) | Reaction Time | Main Product(s) | Yield (%) |
---|---|---|---|---|---|
Bis(this compound)acetylene | Speier catalyst | 25–110 | Hours–Days | Tris(this compound)ethene | 80–96 |
Dichlorosilylacetylene | None | Ambient | Minutes | Polymeric (SiCl₂)ₙ | N/A |
Thermal Stability and Structural Features
This compound compounds exhibit greater thermal stability than polysilylhaloalkanes, making them suitable for chemical vapor deposition (CVD) . Structural studies via X-ray diffraction reveal:
- Tris(this compound)ethene (5): Monoclinic crystal system (space group P2₁/n) with a twisted double bond (28.1°) due to steric crowding .
- Tetrakis(this compound)ethene (15) : Orthorhombic system (Pbca) with similar distortion, enabling applications in silicon carbide synthesis .
In contrast, dichlorosilyl derivatives (e.g., SiCl₂) lack crystallographic stability and form amorphous polymers .
Key Research Findings and Challenges
- Synthetic Limitations: Double hydrosilylation of trichlorosilylacetylenes is challenging, often yielding mixtures of mono- and bis-adducts .
- Stability Trade-offs : While this compound ethenes are stable for CVD, their haloalkane analogues decompose readily .
- Catalyst Design : Chiral phosphoramides enhance enantioselectivity but require precise steric matching with substrates .
Biological Activity
Trichlorosilyl compounds, particularly trichlorosilane (HSiCl₃), are notable in various chemical reactions and applications, including organic synthesis and materials science. This article explores the biological activity of this compound compounds, focusing on their mechanisms, applications in catalysis, and potential health impacts based on recent research findings.
Overview of this compound Compounds
This compound compounds are organosilicon compounds characterized by the presence of silicon bonded to three chlorine atoms. These compounds serve as versatile intermediates in organic synthesis, particularly in the formation of siloxanes and silanes. Their reactivity is primarily due to the electrophilic nature of the silicon atom, which can participate in various nucleophilic attacks.
Mechanisms of Biological Activity
-
Catalytic Role in Organic Reactions :
- This compound triflate has been shown to facilitate enantioselective aldol reactions when used with chiral Lewis base catalysts. This reaction is significant for synthesizing complex organic molecules with high stereochemical purity .
- The mechanism involves the activation of carbonyl groups, allowing for the formation of this compound enolates that participate in subsequent reactions, contributing to the synthesis of biologically active compounds .
-
Potential Antimicrobial Properties :
- Some studies suggest that this compound compounds may exhibit antimicrobial properties when used as surface coatings or in formulations aimed at reducing microbial contamination . The efficacy of these compounds is attributed to their ability to form stable siloxane networks that can inhibit microbial growth.
Table 1: Summary of Research Findings on this compound Compounds
Health Implications
While this compound compounds are valuable in synthetic chemistry, their biological activity raises concerns regarding occupational exposure and potential health risks. A study indicated a correlation between high exposure levels to trichloroethylene (TCE), a related compound, and an increased risk of non-Hodgkin lymphoma . This finding underscores the importance of safety measures when handling chlorinated solvents and related chemicals.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for trichlorosilyl-substituted alkenes, and how can experimental parameters be optimized to improve yields?
The catalytic hydrosilylation of disilylacetylenes with silicochloroform and Speier catalyst is a common method, but yields are highly dependent on reaction conditions. For example, temperatures above 100°C and extended reaction times (up to 24 days) are required for double additions, though this often leads to byproducts like 1,1,2-tris(this compound)ethane (6). Lower yields of tris(this compound)ethene (5) compared to earlier studies suggest sensitivity to catalyst loading and silane excess . A comparative table of reaction conditions and yields is provided below:
Substrate | Catalyst | Temp (°C) | Time (days) | Main Product | Yield (%) |
---|---|---|---|---|---|
Disilylacetylene | Speier | 110 | 24 | Compound 5 | 32 |
Trichlorosilylacetylene | Speier | 25 | 1 | Compound 8 | 95 |
Q. How can spectroscopic techniques (e.g., microwave spectroscopy) resolve structural ambiguities in this compound derivatives?
Microwave spectroscopy has been pivotal in determining dipole moments and conformer distributions. For instance, this compound cyanide (CCl₃NSi) exhibits a refined dipole moment of 3.12 D, with structural parameters validated via gas-phase electron diffraction. Tilt angles in this compound-phosphine complexes (e.g., +1.7° for SiCl₃ groups) highlight steric and electronic interactions, which can guide synthetic adjustments .
Advanced Research Questions
Q. What mechanistic insights explain the competing pathways in hydrosilylation reactions involving trichlorosilane?
The formation of 1,1-addition vs. 1,2-addition products (e.g., compounds 8 and 9) in hydrosilylation stems from radical intermediates and catalyst-mediated regioselectivity. Detection of hexachlorodisilane as a byproduct suggests an addition-elimination mechanism under苛刻 conditions. Computational studies indicate that electron-withdrawing substituents favor 1,2-addition, while steric bulk promotes 1,1-adducts .
Q. How do contradictions in reported yields of tris(this compound)ethene (5) across studies reflect methodological limitations?
Discrepancies arise from variations in silane purity, catalyst deactivation, and incomplete characterization of byproducts. For example, early studies overlooked 1,1,2-tris(this compound)ethane (6), which co-elutes with 5 in GC-MS. Rigorous NMR and X-ray crystallography are recommended to distinguish isomers .
Q. What strategies reconcile computational and experimental data on conformational tilts in this compound-phosphine complexes?
Gas electron diffraction data for P(tBu)₂(SiCl₃) reveal a +1.7° tilt for the this compound group, aligning with DFT calculations when dispersion forces are included. Discrepancies in tert-butyl tilt angles (+1.1° experimental vs. +3.2° computed) suggest under-modeled steric effects, necessitating hybrid QM/MM approaches .
Q. Methodological Guidance
- For synthesis optimization: Prioritize inert atmosphere conditions and real-time monitoring (e.g., in situ IR) to track intermediate formation .
- For structural analysis: Combine microwave spectroscopy with DFT to validate conformer populations and dipole orientations .
- For mechanistic studies: Use isotopic labeling (e.g., deuterated silanes) to trace hydrogen transfer pathways in hydrosilylation .
Properties
InChI |
InChI=1S/Cl3Si/c1-4(2)3 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDADIYYMSXQJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4029301, DTXSID40940810 | |
Record name | Trichlorosilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4029301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trichlorosilyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40940810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19165-34-5, 10025-78-2 | |
Record name | Silyl, trichloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19165-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trichlorosilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025782 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trichlorosilyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019165345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trichlorosilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4029301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trichlorosilyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40940810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRICHLOROSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZY2645L6V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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